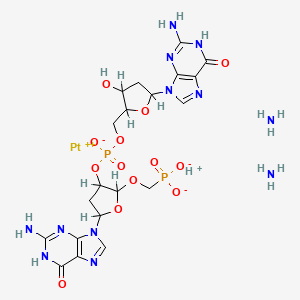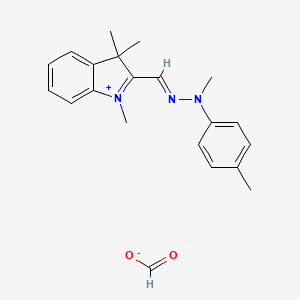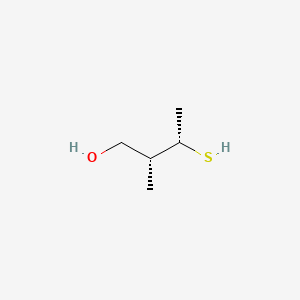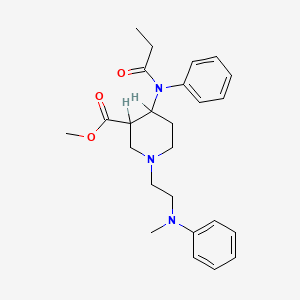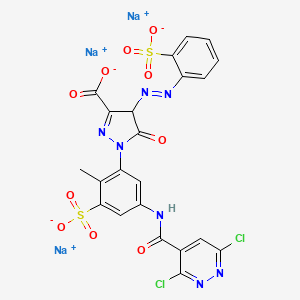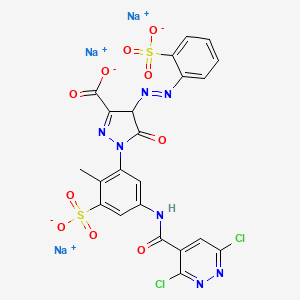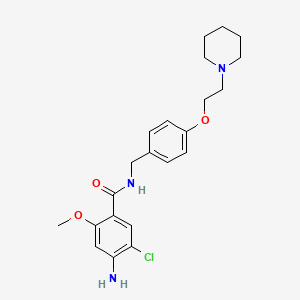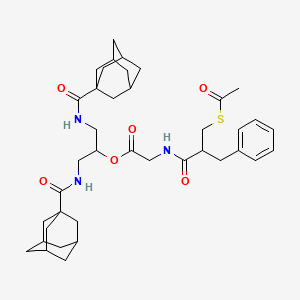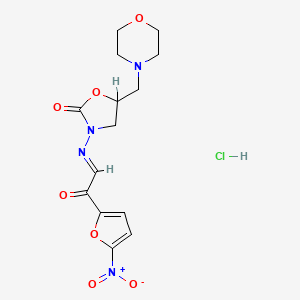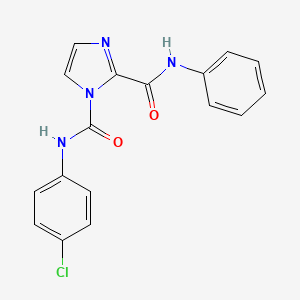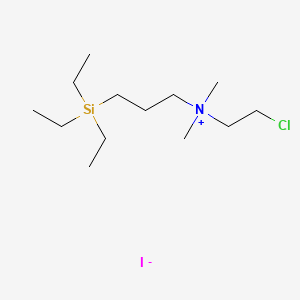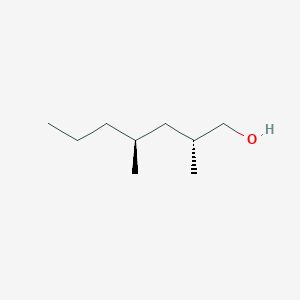
9-Angeloylretronecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 9-Angeloylretronecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
9-Angeloylretronecine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Angeloylretronecine involves its interaction with various molecular targets and pathways. Studies have shown that the compound can inhibit the survival of leukemia cells and induce apoptosis (programmed cell death). It is also associated with several biological pathways, including the MAPK signaling, PI3K-Akt signaling, IL-17 signaling, and T cell receptor signaling pathways .
Comparison with Similar Compounds
- 7-Angeloylretronecine
- 9-Tigloylretronecine
- 9-Tigloylheliotridine
Comparison: 9-Angeloylretronecine is unique due to its specific esterification with angelic acid, which imparts distinct chemical properties and biological activities. Compared to similar compounds like 7-Angeloylretronecine and 9-Tigloylretronecine, this compound has been found to exhibit unique antimicrobial and potential therapeutic effects .
Properties
CAS No. |
6922-62-9 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1 |
InChI Key |
VYUQPLFRNDQDHW-BTRLNGJCSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CCN2C1C(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



